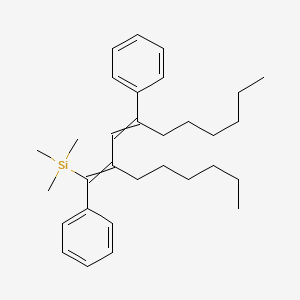
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane is a complex organic compound characterized by its unique molecular structure. It contains a total of 79 bonds, including 33 non-hydrogen bonds, 14 multiple bonds, and 14 rotatable bonds . The compound also features 2 double bonds, 12 aromatic bonds, and 2 six-membered rings . Its molecular formula is C31H46Si .
Vorbereitungsmethoden
The synthesis of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves multiple steps, typically starting with the preparation of the hexyl and diphenyl components. These components are then subjected to a series of reactions, including coupling and deprotection, under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: This compound has a different structure and set of properties.
Other dien-1-yl compounds: These compounds share some structural similarities but differ in their specific chemical and physical properties.
The uniqueness of (2-Hexyl-1,4-diphenyldeca-1-3-dien-1-yl)(trimethyl)silane lies in its specific combination of hexyl, diphenyl, and trimethylsilane groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
827033-80-7 |
|---|---|
Molekularformel |
C31H46Si |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
(2-hexyl-1,4-diphenyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C31H46Si/c1-6-8-10-14-24-29(27-20-16-12-17-21-27)26-30(25-15-11-9-7-2)31(32(3,4)5)28-22-18-13-19-23-28/h12-13,16-23,26H,6-11,14-15,24-25H2,1-5H3 |
InChI-Schlüssel |
WNJQAPDCQLDHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=CC(=C(C1=CC=CC=C1)[Si](C)(C)C)CCCCCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
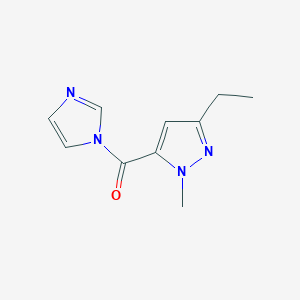
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
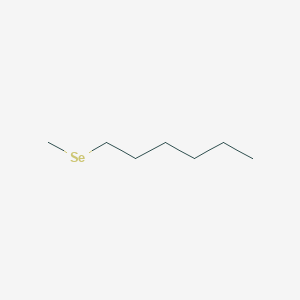
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
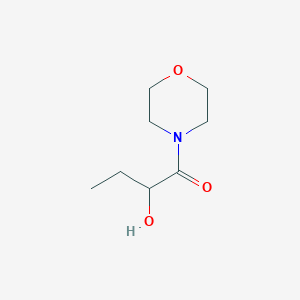
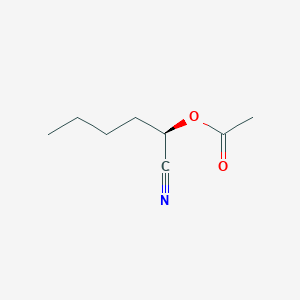
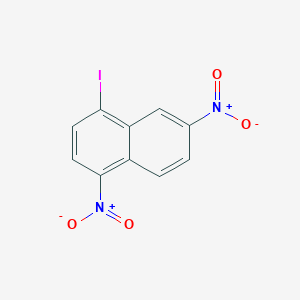
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)

![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![(2R)-2-[(S)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14202663.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
